molecular formula C15H23N5 B11730050 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11730050
M. Wt: 273.38 g/mol
InChI Key: VOERROCOUUBNKQ-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
  • N’-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,N-dimethylethane-1,2-diamine

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H23N5/c1-3-19-10-12(2)15(18-19)16-8-13-9-17-20(11-13)14-6-4-5-7-14/h9-11,14H,3-8H2,1-2H3,(H,16,18)

InChI Key

VOERROCOUUBNKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CN(N=C2)C3CCCC3)C

Origin of Product

United States

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